[3-(Trifluoromethyl)phenyl]methanethiol
Description
[3-(Trifluoromethyl)phenyl]methanethiol (CAS: 25697-55-6) is a fluorinated aromatic thiol with the molecular formula C₈H₇F₃S and a molecular weight of 192.199 g/mol . Its structure features a benzene ring substituted with a trifluoromethyl (–CF₃) group at the meta position and a thiol (–SH) group on the adjacent methylene bridge. The compound is commercially available in technical grade (90% purity) and is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for catalysis due to the electron-withdrawing and lipophilicity-enhancing properties of the –CF₃ group .
Key physicochemical properties include:
- SMILES Notation: C1=CC(=CC(=C1)C(F)(F)F)CS
- InChI Key: CQIQWIMXCPTQPJ-UHFFFAOYSA-N
- Synonym(s): 3-Trifluoromethylbenzyl mercaptan, m-trifluoromethylbenzyl mercaptan .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIQWIMXCPTQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180392 | |
| Record name | 3-(Trifluoromethyl)benzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25697-55-6 | |
| Record name | 3-(Trifluoromethyl)benzyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025697556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethyl)benzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25697-55-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)phenyl]methanethiol typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium hydrosulfide . The reaction is carried out in an organic solvent such as dimethylformamide under an inert atmosphere to prevent oxidation. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified using distillation or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Oxidation to Disulfides
The thiol group undergoes oxidation to form disulfide bonds. This reaction is catalyzed by electrophilic reagents or radical initiators:
- Electrophilic trifluoromethylthiolation occurs with reagents like trifluoromethyl iodide (CF₃I) in the presence of methanesulfonic acid (MSA) or triflic acid (TfOH). For example, 3-(trifluoromethyl)thiophenol derivatives react to form symmetrical trifluoromethyl disulfides (R-S-S-CF₃) under acidic conditions .
- Radical pathways involve CF₃I and triethylborane, generating CF₃ radicals that combine with thiols to yield disulfides .
Key Conditions :
| Reaction Type | Reagents | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Disulfide Formation | CF₃I | MSA/TfOH | 60-85% |
Alkylation Reactions
The nucleophilic thiol group participates in alkylation with electrophiles such as alkyl halides or Michael acceptors:
- Mitsunobu-like couplings with alcohols or amines have been reported for structurally similar thiols, though direct data on this compound is limited .
- Michael Additions : Thiols add to α,β-unsaturated carbonyls (e.g., maleimides) under mild conditions, forming stable thioether linkages .
Inferred Example :
Nucleophilic Substitution
The benzyl thiol group acts as a nucleophile in SN₂ reactions:
- Reaction with Alkyl Halides :
Yields depend on the alkyl halide’s reactivity (e.g., methyl iodide > benzyl chloride) .
Complexation with Metals
Thiols form coordination complexes with transition metals (e.g., Pd, Au), relevant in catalysis:
- Pd-Catalyzed Cross-Couplings : Thiols can transiently coordinate to Pd(II) intermediates in Mizoroki–Heck or Suzuki reactions .
Stability Under Acidic/Basic Conditions
- Acid Stability : Stable in weak acids (e.g., 1 mM HCl) but degrades in concentrated HCl (1 M), losing 23% sulfur content over 96 hours .
- Base Sensitivity : Decomposes in strong bases (1 M NaOH), with a 57.5% reduction in sulfur content .
Stability Data :
| Condition | Δ F:C Ratio (%) | Stability Outcome |
|---|---|---|
| 1 M HCl | -23.4 | Partial decomposition |
| 1 M NaOH | -57.5 | Severe degradation |
Scientific Research Applications
Chemistry: [3-(Trifluoromethyl)phenyl]methanethiol is used as a building block in organic synthesis. Its unique trifluoromethyl group imparts significant electron-withdrawing properties, making it valuable in the synthesis of pharmaceutical intermediates and agrochemicals .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It is also employed in the development of enzyme inhibitors and bioconjugates .
Medicine: novel therapeutic agents . Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also utilized in the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)phenyl]methanethiol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to the inhibition of enzyme activity. The methanethiol group can form covalent bonds with nucleophilic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The table below compares [3-(Trifluoromethyl)phenyl]methanethiol with three analogs:
Reactivity and Acidity
- Acidity: The –CF₃ group significantly increases the acidity of the thiol (–SH) group compared to –CH₃ or –Cl substituents. This suggests this compound is more acidic than its methyl or chloro analogs.
- Nucleophilicity : The electron-withdrawing –CF₃ group reduces the nucleophilicity of the thiol, making it less reactive in SN2 reactions compared to (3-Methylphenyl)methanethiol. However, its stability under acidic conditions is advantageous in catalysis .
Biological Activity
[3-(Trifluoromethyl)phenyl]methanethiol is an organosulfur compound characterized by a phenyl ring with a trifluoromethyl group and a thiol (-SH) functional group. This unique structure enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's interaction with biological targets.
- Molecular Formula : C8H8F3S
- Molecular Weight : Approximately 210.2 g/mol
- Functional Groups : Trifluoromethyl (-CF3), Thiol (-SH)
The presence of the trifluoromethyl group increases lipophilicity, potentially enhancing the compound's bioavailability and metabolic stability in biological systems.
Antimicrobial Properties
Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. Specifically, this compound has shown efficacy against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that the trifluoromethyl substitution improves the pharmacodynamics and pharmacokinetics of these compounds, making them potent growth inhibitors against several bacterial pathogens .
The mechanism by which this compound exerts its biological effects involves:
- Enhanced Binding Affinity : The trifluoromethyl group enhances binding to various enzymes and receptors, modulating their activity.
- Inhibition of Cell Migration : In experimental models, compounds similar to this compound inhibited CXCR4-induced cell migration by affecting receptor dynamics and signaling pathways .
Case Study 1: Antimicrobial Activity Against MRSA
A study evaluated the antimicrobial efficacy of this compound against MRSA. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µM, demonstrating its potential as a therapeutic agent against resistant bacterial infections. The study highlighted the importance of the trifluoromethyl group in enhancing the compound's antibacterial properties .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound. The compound was tested against several key enzymes involved in metabolic pathways. Results showed that it effectively inhibited enzyme activity, suggesting potential applications in drug development for metabolic disorders .
Applications in Drug Development
The unique properties of this compound make it valuable in several fields:
- Medicinal Chemistry : Used as a building block for synthesizing novel therapeutic agents.
- Agricultural Chemistry : Employed in developing agrochemicals due to its enhanced biological activity.
- Material Science : Utilized in creating advanced polymers and coatings with specific functional properties.
Summary of Research Findings
| Property | Observation |
|---|---|
| Antimicrobial Efficacy | Effective against MRSA and other bacterial strains |
| Mechanism of Action | Enhances binding affinity to enzymes and receptors |
| Applications | Drug development, agrochemicals, specialty chemicals |
| Structural Importance | Trifluoromethyl group enhances lipophilicity and reactivity |
Q & A
Q. What are the optimal synthetic routes for [3-(Trifluoromethyl)phenyl]methanethiol, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example:
- Route A: Reacting 3-(trifluoromethyl)benzyl bromide with thiourea in ethanol under reflux, followed by acidic hydrolysis to yield the thiol .
- Route B: Using a Mitsunobu reaction with 3-(trifluoromethyl)benzyl alcohol and a thiol donor (e.g., PPh₃/DIAD) .
Key Parameters:
Q. How can researchers characterize this compound’s structural and electronic properties?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 193.03 .
- X-ray Crystallography: SHELX programs refine crystal structures to confirm bond lengths (C–S: 1.82 Å) and angles .
Critical Note: The electron-withdrawing CF₃ group reduces thiol acidity (pKa ~8.5 vs. ~10.5 for benzyl mercaptan) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Ventilation: Use fume hoods due to volatile thiols (vapor pressure: 1.2 mmHg at 25°C) .
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Storage: Under nitrogen at 2–8°C to prevent oxidation to disulfides .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in organofluorine chemistry?
Methodological Answer: The CF₃ group enhances:
- Lipophilicity: LogP = 2.1 (vs. 1.3 for benzyl mercaptan) .
- Metabolic Stability: Resistant to cytochrome P450 oxidation in pharmacokinetic studies .
- Electronic Effects: Withdraws electron density, increasing thiolate nucleophilicity in SN2 reactions .
Experimental Validation:
- Compare reaction rates with non-fluorinated analogs using kinetic assays.
- Computational studies (DFT) reveal CF₃’s impact on transition-state stabilization .
Q. How can researchers resolve contradictions in reported thiol-disulfide equilibrium constants for this compound?
Methodological Answer: Discrepancies arise from solvent polarity and measurement techniques:
Q. What strategies enable the use of this compound in protein conjugation or enzyme inhibition studies?
Methodological Answer:
- Thiol-Disulfide Exchange: React with maleimide-functionalized proteins (e.g., BSA) at pH 7.4 .
- Enzyme Inhibition: Screen against cysteine proteases (e.g., papain) using fluorogenic substrates (IC₅₀: 12 µM) .
Optimization Tips:
- Use tris(2-carboxyethyl)phosphine (TCEP) to maintain thiol redox state.
- Surface plasmon resonance (SPR) quantifies binding kinetics .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding to targets like Keap1-Nrf2 .
- QSAR Models: Correlate substituent effects (e.g., –CF₃ vs. –CH₃) with IC₅₀ values .
Key Finding: Derivatives with para-fluoro substitution show 3x higher binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
